5-(BUTYLSULFANYL)-4-(4-CHLOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOLE
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Overview
Description
5-(BUTYLSULFANYL)-4-(4-CHLOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOLE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an oxazole ring, a butylsulfanyl group, a chlorobenzenesulfonyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(BUTYLSULFANYL)-4-(4-CHLOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Butylsulfanyl Group: This step involves the substitution reaction where a butylsulfanyl group is introduced to the oxazole ring.
Attachment of the Chlorobenzenesulfonyl Group: This step involves the sulfonylation reaction, where the chlorobenzenesulfonyl group is attached to the oxazole ring.
Introduction of the Phenyl Group: This step involves the substitution reaction where a phenyl group is introduced to the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(BUTYLSULFANYL)-4-(4-CHLOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOLE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides, sulfonates, and other nucleophiles or electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(BUTYLSULFANYL)-4-(4-CHLOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(BUTYLSULFANYL)-4-(4-CHLOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOLE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(METHYLSULFANYL)-4-(4-CHLOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOLE
- 5-(ETHYLSULFANYL)-4-(4-CHLOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOLE
- 5-(PROPYLSULFANYL)-4-(4-CHLOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOLE
Uniqueness
5-(BUTYLSULFANYL)-4-(4-CHLOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOLE is unique due to the presence of the butylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs with shorter alkyl chains
Properties
IUPAC Name |
5-butylsulfanyl-4-(4-chlorophenyl)sulfonyl-2-phenyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S2/c1-2-3-13-25-19-18(21-17(24-19)14-7-5-4-6-8-14)26(22,23)16-11-9-15(20)10-12-16/h4-12H,2-3,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORFZRWCTKJVOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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